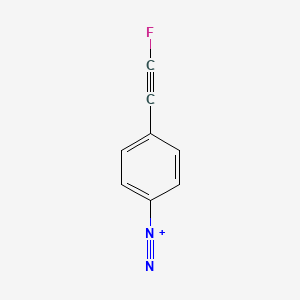

4-(Fluoroethynyl)benzene-1-diazonium

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

919791-66-5 |

|---|---|

Molecular Formula |

C8H4FN2+ |

Molecular Weight |

147.13 g/mol |

IUPAC Name |

4-(2-fluoroethynyl)benzenediazonium |

InChI |

InChI=1S/C8H4FN2/c9-6-5-7-1-3-8(11-10)4-2-7/h1-4H/q+1 |

InChI Key |

BPFPEDOCEQBNIY-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C#CF)[N+]#N |

Origin of Product |

United States |

Synthetic Strategies and Methodologies for 4 Fluoroethynyl Benzene 1 Diazonium

Diazotization Protocols for the Preparation of 4-(Fluoroethynyl)benzene-1-diazonium from Corresponding Anilines

The conversion of a primary aromatic amine, such as 4-(fluoroethynyl)aniline (B13947067), into its corresponding diazonium salt is a fundamental transformation in organic synthesis known as diazotization. scienceinfo.comresearchgate.net This process involves the reaction of the aniline (B41778) with nitrous acid, which is typically generated in situ from sodium nitrite (B80452) and a strong mineral acid. scienceinfo.comquora.com The reaction is highly exothermic and the resulting diazonium salts can be unstable, necessitating careful temperature control, usually between 0 and 5°C, to prevent decomposition. quora.com

The general reaction for the diazotization of an aniline derivative is as follows: Ar-NH₂ + NaNO₂ + 2HX → Ar-N₂⁺X⁻ + NaX + 2H₂O

For the specific synthesis of this compound, the precursor 4-(fluoroethynyl)aniline would be dissolved or suspended in a mineral acid, cooled to 0-5°C, and then treated with an aqueous solution of sodium nitrite. The substitution pattern on the aniline can influence the reaction rate and conditions, but the fundamental protocol remains widely applicable across a range of functionalized anilines. acs.org

Table 1: Representative Conditions for Diazotization of Substituted Anilines

| Aniline Derivative | Acid Medium | Temperature | Observations | Reference |

| 4-Chloroaniline | 1 N HCl | Room Temp | Quantitative conversion to diazonium salt. | acs.org |

| 4-Methoxyaniline | 2.2 M HCl | < 10 °C | Higher acid ratio suppresses side products. | |

| 4-Nitroaniline | 1.8 M HCl | < 10 °C | Diazonium salt shows high stability. | |

| Aniline | HCl / H₂O | 0-5 °C | Standard procedure to form benzenediazonium (B1195382) chloride. | quora.com |

Due to the inherent reactivity and potential instability of aryldiazonium salts, they are frequently generated in situ and used immediately in a subsequent reaction without isolation. researchgate.net This approach is particularly advantageous for compounds like this compound, which contains a reactive alkyne moiety. The in situ strategy minimizes the handling of potentially explosive intermediates and prevents decomposition that can occur upon isolation and storage. acs.orgacs.org

Controlled diazotization can be achieved using continuous flow chemistry. This technique allows for precise control over reaction parameters such as temperature, pressure, and stoichiometry by mixing streams of the aniline solution and the diazotizing agent in a microreactor. The small reaction volumes and superior heat exchange capabilities of flow reactors significantly enhance the safety and efficiency of managing these highly reactive intermediates. The resulting stream of the diazonium salt solution can then be directly merged with a stream of a coupling partner or reagent for the next synthetic step.

The choice of the acidic medium is critical as it determines the counterion (X⁻) associated with the diazonium cation (Ar-N₂⁺), which profoundly impacts the salt's stability, solubility, and suitability for isolation. acs.orgbohrium.com

Chloride (Cl⁻) and Sulfate (HSO₄⁻): When hydrochloric acid or sulfuric acid is used, the resulting diazonium chlorides or sulfates are typically kept in cold aqueous solution and used immediately, as they are often unstable and can decompose violently if isolated in solid form. acs.org

Tetrafluoroborate (B81430) (BF₄⁻) and Hexafluorophosphate (B91526) (PF₆⁻): The use of acids such as tetrafluoroboric acid (HBF₄) or hexafluorophosphoric acid (HPF₆) yields diazonium salts with non-nucleophilic, weakly coordinating counterions. acs.org These salts, particularly aryldiazonium tetrafluoroborates, exhibit significantly enhanced thermal stability compared to their chloride counterparts. acs.orgbohrium.com This increased stability often allows them to be isolated as crystalline solids that can be purified, stored, and handled with greater safety. The isolation is typically achieved by precipitation from the cold aqueous reaction mixture. researchgate.net While generally more stable, it is crucial to note that some aryldiazonium tetrafluoroborates can still be explosive and require careful handling. acs.orgbohrium.com The tetrafluoroborate anion is known to be susceptible to hydrolysis, especially at elevated temperatures, whereas the hexafluorophosphate anion generally shows greater stability against hydrolysis. nih.gov

The preparation of the more stable this compound tetrafluoroborate would be the method of choice for applications requiring an isolated diazonium salt, such as in the Balz-Schiemann reaction. acs.org

Table 2: Comparison of Common Diazonium Salt Counterions

| Counterion | Typical Acid Used | Stability of Solid Salt | Isolation | Key Applications | Reference |

| Cl⁻ | Hydrochloric Acid (HCl) | Low (rarely isolated) | Typically used in solution | Sandmeyer reactions, Azo coupling | acs.org |

| HSO₄⁻ | Sulfuric Acid (H₂SO₄) | Low (rarely isolated) | Used in solution | Phenol synthesis | scienceinfo.com |

| BF₄⁻ | Tetrafluoroboric Acid (HBF₄) | Moderate to high | Often isolated as a crystalline solid | Balz-Schiemann fluorination, Cross-coupling | acs.orgbohrium.com |

| PF₆⁻ | Hexafluorophosphoric Acid (HPF₆) | High | Can be isolated as a stable solid | Cross-coupling, Protein modification | researchgate.netacs.org |

Exploration of Precursor Synthesis Routes to 4-(Fluoroethynyl)aniline

The synthesis of the crucial precursor, 4-(fluoroethynyl)aniline, is not trivial and requires methods that can introduce the fluoroethynyl group onto the aniline ring. The most versatile and widely adopted method for forming a bond between an sp²-hybridized carbon (of an aryl ring) and an sp-hybridized carbon (of an alkyne) is the Sonogashira cross-coupling reaction. wikipedia.org

A plausible and efficient route to 4-(fluoroethynyl)aniline involves the Sonogashira coupling of a 4-haloaniline with a suitable fluoroacetylene equivalent.

Proposed Synthetic Route via Sonogashira Coupling:

Starting Material Selection: The reaction typically starts with an aryl halide. 4-Iodoaniline or 4-bromoaniline (B143363) are common choices due to their high reactivity in the palladium catalytic cycle, with iodides generally being more reactive than bromides. wikipedia.org

Alkyne Partner: Direct use of fluoroacetylene gas is impractical. Therefore, a protected or synthetic equivalent is used, such as (fluoroethynyl)trimethylsilane. The trimethylsilyl (B98337) (TMS) group serves as a protecting group for the terminal alkyne.

Coupling Reaction: The 4-haloaniline is reacted with (fluoroethynyl)trimethylsilane under standard Sonogashira conditions. This involves a palladium catalyst (e.g., tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]), a copper(I) co-catalyst (e.g., copper(I) iodide [CuI]), and an amine base (e.g., triethylamine (B128534) [Et₃N] or diisopropylamine (B44863) [DIPA]) in a solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF). rsc.orgsoton.ac.uk

Deprotection: Following the successful coupling, the TMS group is removed from the resulting N,N-dimethyl-4-((trimethylsilyl)ethynyl)aniline. This is typically achieved under mild conditions, for instance, by treatment with a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF) or potassium carbonate in methanol, to yield the final precursor, 4-(fluoroethynyl)aniline.

The reaction scheme can be summarized as: Ar-X + HC≡C-R ---(Pd cat., Cu cat., Base)--> Ar-C≡C-R

This methodology is highly modular and tolerates a wide range of functional groups, making it suitable for the synthesis of complex substituted anilines. nih.gov

Table 3: Examples of Sonogashira Coupling for Aryl Alkyne Synthesis

| Aryl Halide | Alkyne | Catalyst System | Base / Solvent | Product Yield | Reference |

| 4-Iodotoluene | Phenylacetylene | Pd on Alumina / Cu₂O | THF-DMA | 60% | rsc.org |

| 5-Bromo-3-fluoro-2-cyanopyridine | 1-Ethyl-4-ethynylbenzene | Pd(PPh₃)₄ / CuI | Et₃N / THF | 92% | soton.ac.uk |

| 4-Bromo-N,N-dimethylaniline | 1-Heptyne | [DTBNpP]Pd(crotyl)Cl | TMP / DMSO | 97% | nih.gov |

| 4-Iodobenzaldehyde | Phenylacetylene | Pd on Alumina / Cu₂O | THF-DMA | 75% | rsc.org |

Chemical Reactivity and Mechanistic Investigations of 4 Fluoroethynyl Benzene 1 Diazonium

Denitrogenation Pathways and Aryl Radical Generation from 4-(Fluoroethynyl)benzene-1-diazonium

The loss of dinitrogen from the this compound salt is a critical step that leads to the formation of a highly reactive 4-(fluoroethynyl)phenyl radical. This process can be initiated through thermal, photochemical, or electrochemical stimuli, each offering distinct advantages for controlling the generation of the radical intermediate.

Thermal Decomposition and Its Mechanistic Implications

The thermal decomposition of aryldiazonium salts is a well-established method for generating aryl radicals. While specific kinetic and mechanistic data for the thermal decomposition of this compound are not extensively documented in publicly available literature, the general mechanism is understood to proceed through the homolytic cleavage of the carbon-nitrogen bond. The stability of the diazonium salt is influenced by factors such as the solvent, the counter-ion, and the nature of the substituents on the aromatic ring. The electron-withdrawing nature of the fluoroethynyl group is expected to influence the rate of decomposition and the subsequent reactivity of the generated 4-(fluoroethynyl)phenyl radical.

Photochemical Activation for Controlled Radical Intermediates

Photochemical activation provides a powerful tool for the controlled generation of aryl radicals from diazonium salts at ambient temperatures, thereby avoiding the potential side reactions associated with thermal decomposition. Upon absorption of light, typically in the UV region, the this compound cation can undergo a rapid denitrogenation to yield the 4-(fluoroethynyl)phenyl radical. The quantum yield and the efficiency of this process are dependent on the wavelength of irradiation and the reaction medium. This method allows for precise spatial and temporal control over radical generation, which is particularly valuable in applications such as surface patterning and photolithography.

Electrochemical Reduction for Surface-Initiated Processes

Electrochemical reduction offers a versatile and highly controllable method for generating aryl radicals from diazonium salts directly at an electrode surface. This technique is widely employed for the covalent modification of various conductive and semiconductive materials. The process involves the transfer of an electron from the electrode to the this compound cation. This reduction initiates the irreversible loss of a nitrogen molecule, leading to the formation of the 4-(fluoroethynyl)phenyl radical in close proximity to the surface.

This highly reactive radical can then form a covalent bond with the electrode material, resulting in the formation of a robust and stable organic layer. The electrochemical grafting of a closely related compound, 4-ethynylphenyl diazonium, has been successfully demonstrated on graphene and other carbon-based electrodes. nih.govbohrium.comresearchgate.netacs.orgresearchgate.net The initial cyclic voltammetry scan for the reduction of the diazonium salt typically shows a characteristic peak corresponding to the irreversible reduction process. researchgate.net Subsequent scans often show a decrease in current, indicating the passivation of the electrode surface by the grafted organic layer, which blocks further reaction. researchgate.net This surface-initiated process allows for the creation of functionalized surfaces with tailored properties. The ethynyl (B1212043) group, in particular, provides a versatile handle for subsequent "click" chemistry reactions, enabling the immobilization of a wide range of molecules. nih.govbohrium.comacs.org

Carbon-Carbon Bond Forming Reactions Involving this compound

The 4-(fluoroethynyl)phenyl moiety is a valuable building block in the synthesis of advanced materials and complex organic molecules. Diazonium salts, including this compound, serve as effective electrophilic partners in various carbon-carbon bond-forming reactions, most notably in transition metal-catalyzed cross-coupling reactions.

Transition Metal-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions have become indispensable tools in modern organic synthesis. Aryldiazonium salts have emerged as attractive alternatives to aryl halides and triflates in these reactions due to their high reactivity and the mild reaction conditions often employed.

The reaction typically proceeds under mild, often base-free, conditions, which is a significant advantage when working with sensitive functional groups. The catalytic cycle is believed to involve the oxidative addition of the aryldiazonium salt to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to afford the biaryl product and regenerate the palladium(0) catalyst. The high reactivity of the diazonium group often leads to rapid reaction times and high yields.

Below is a representative table illustrating the types of products that could be expected from the Suzuki-Miyaura coupling of an aryldiazonium salt with various arylboronic acids, based on the general reactivity of these substrates.

| Entry | Arylboronic Acid Partner | Expected Biaryl Product | Potential Catalyst System | Solvent |

|---|---|---|---|---|

| 1 | Phenylboronic acid | 4-(Fluoroethynyl)-1,1'-biphenyl | Pd(OAc)2 | Methanol |

| 2 | 4-Methoxyphenylboronic acid | 4'-(Fluoroethynyl)-4-methoxy-1,1'-biphenyl | Pd2(dba)3 / PPh3 | Dioxane |

| 3 | 4-Trifluoromethylphenylboronic acid | 4'-(Fluoroethynyl)-4-(trifluoromethyl)-1,1'-biphenyl | PdCl2(PPh3)2 | Acetonitrile |

| 4 | Thiophene-2-boronic acid | 2-(4-(Fluoroethynyl)phenyl)thiophene | Pd/C | Ethanol |

Mizoroki-Heck Reactions Utilizing Fluorine-Containing Diazonium Agents

The Mizoroki-Heck reaction is a powerful palladium-catalyzed method for forming carbon-carbon bonds, typically between an unsaturated halide and an alkene. mdpi.com Aryldiazonium salts have emerged as effective arylating agents in these reactions, often proceeding under milder conditions than traditional aryl halides. mdpi.comacs.org Fluorine-containing diazonium agents, including derivatives like this compound, are valuable partners in these transformations, allowing for the introduction of fluorinated aryl groups into organic molecules. semanticscholar.org

The reaction generally proceeds in the presence of a palladium catalyst, such as palladium(II) acetate (Pd(OAc)₂), without the need for a base. researchgate.netresearchgate.net The diazonium salt serves as a highly reactive electrophile. Genêt and coworkers demonstrated the efficacy of palladium-catalyzed Mizoroki-Heck reactions between various aryldiazonium salts and perfluoroalkyl alkenes. mdpi.com These reactions, conducted in methanol at 40°C with just 0.5 mol% of Pd(OAc)₂, yielded a range of perfluoroalkyl-substituted aromatic compounds in good to excellent yields. mdpi.com

The versatility of this method is highlighted by its application in synthesizing complex molecules. For instance, diazonium-functionalized oligo(phenylenevinylene)s have been prepared using this strategy. mdpi.com The final step in the growth of an oligophenylenevinylene (OPV) tetramer involved a Heck-type reaction with an end-capping styrene derivative, demonstrating the utility of diazonium agents in materials science. mdpi.com

The conditions for these reactions are notably mild, which is a significant advantage when working with thermally sensitive substrates. Research has shown that aluminium hydroxide-supported palladium nanoparticles can effectively catalyze the Mizoroki-Heck coupling of arenediazonium tetrafluoroborate (B81430) salts at room temperature (25°C) in ethanol, without the need for any base or ligand. researchgate.net

Table 1: Examples of Mizoroki-Heck Reactions with Aryldiazonium Salts

| Aryldiazonium Salt | Alkene Partner | Catalyst | Conditions | Product Type | Reference |

|---|---|---|---|---|---|

| Aryldiazonium salts (general) | Perfluoroalkyl alkenes | Pd(OAc)₂ (0.5 mol%) | Methanol, 40°C | Perfluoroalkyl-substituted aromatics | mdpi.com |

| 4-Phenoldiazonium salts | Methyl acrylate | Palladium catalyst | Base-free conditions | (E)-methyl 3-(4-hydroxyphenyl)acrylate | researchgate.net |

| Arenediazonium tetrafluoroborates | Styrene | Pd/Al(OH)₃ | EtOH, 25°C, base-free | Stilbene derivatives | researchgate.net |

Sonogashira Coupling and Related Alkyne Functionalization Strategies

The Sonogashira coupling is a fundamental cross-coupling reaction that forms a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. organic-chemistry.org This reaction is typically catalyzed by a combination of a palladium complex and a copper(I) salt, in the presence of an amine base. organic-chemistry.org Arenediazonium salts have proven to be excellent electrophiles for Sonogashira couplings, offering a reactive alternative to aryl halides and triflates. citycollegekolkata.org

The use of this compound in such reactions allows for the direct functionalization of its fluoroethynylbenzene core. Research has demonstrated that Sonogashira couplings of arenediazonium salts can be performed under mild, often copper-free, conditions. nih.gov For example, palladium-catalyzed coupling of various iodoaromatic compounds with terminal acetylenes has been successfully carried out in γ-valerolactone-based ionic liquids at 55°C, eliminating the need for both a copper co-catalyst and an external base. nih.govbeilstein-journals.org

The scope of the Sonogashira reaction with diazonium salts is broad, accommodating a variety of functional groups on both the diazonium salt and the alkyne partner. citycollegekolkata.org Even thermally unstable propargyl alcohol derivatives can be successfully coupled to provide the desired products in moderate to good yields. citycollegekolkata.org Furthermore, molecules containing two diazonium groups, such as benzene-1,4-bis(diazonium) salts, can react with two equivalents of an alkyne to form bis-alkyne products. citycollegekolkata.org

An interesting application of this methodology is the synthesis of heterocyclic compounds. The coupling of 2-hydroxybenzene diazonium salt with phenylacetylene results in the formation of 2-phenylbenzofuran through a spontaneous cyclization of the initially formed acetylene intermediate. citycollegekolkata.org This highlights the potential for tandem reaction sequences initiated by the Sonogashira coupling of a diazonium salt.

Table 2: Conditions for Sonogashira Coupling Reactions

| Electrophile | Alkyne | Catalytic System | Solvent / Base | Key Features | Reference |

|---|---|---|---|---|---|

| Aryl Iodides | Phenylacetylene | PdCl₂(PPh₃)₂ | [TBP][4EtOV] | Copper- and base-free | nih.govbeilstein-journals.org |

| Arenediazonium o-benzenedisulfonimides | Terminal Alkynes | Pd₂(dba)₃ / Xantphos | Dioxane | Base- and co-catalyst-free | citycollegekolkata.org |

| Aryl Halides | Terminal Alkynes | Palladium catalyst, Cu(I) cocatalyst | Amine base | Traditional method | organic-chemistry.org |

Other Palladium-Catalyzed Transformations and Their Scope

Beyond the well-known Mizoroki-Heck and Sonogashira reactions, this compound and related fluorine-containing diazonium salts are substrates for a variety of other palladium-catalyzed transformations. mdpi.com The high reactivity of the diazonium group makes it an excellent leaving group, facilitating oxidative addition to a Pd(0) center, a key step in many cross-coupling catalytic cycles. citycollegekolkata.org

The scope of these reactions is extensive, enabling the construction of diverse molecular architectures. Palladium catalysis allows for the coupling of diazonium salts with a wide range of nucleophilic partners, including boronic acids (Suzuki-Miyaura coupling), organostannanes (Stille coupling), and organozinc reagents (Negishi coupling), although specific examples with this compound are not detailed in the provided sources. The principles of these reactions, however, are broadly applicable. For instance, palladium nanoparticles supported on aluminum hydroxide have been shown to be a very active heterogeneous catalyst for the coupling of diazonium salts with boronic acids. researchgate.net

The electronic properties of the fluorine-containing aryl moiety can influence the reactivity and outcome of these cross-coupling reactions. mdpi.com The development of specialized ligands and catalyst systems continues to expand the utility of these transformations, allowing for reactions to be conducted under increasingly mild conditions and with greater functional group tolerance. researchgate.net

Intramolecular Cyclization and Cycloaddition Reactions Triggered by the Diazonium Moiety

The diazonium group in molecules such as this compound can act as a trigger for intramolecular cyclization reactions, leading to the formation of complex heterocyclic structures. The dediazoniation process can generate a reactive aryl cation or radical intermediate that is poised to react with a suitably positioned functional group within the same molecule.

A pertinent example is the cyclization of ortho-alkynylbenzene diazonium salts. researchgate.net Diazotization of 2-alkynylanilines can lead to spontaneous ring closure. Depending on the reaction conditions and the nature of the substituents, this can result in the formation of five- or six-membered rings. researchgate.net For instance, the cyclization can yield 4-halocinnolines or 4-cinnolinones. researchgate.net In some cases, the initially formed product can undergo subsequent cyclization, as seen in the formation of furo[3,2-c]cinnolines. researchgate.net

Although this compound is a para-substituted isomer, the principles governing the reactivity of the alkynyl and diazonium functionalities are relevant. The presence of the ethynyl group provides a handle for cyclization, and while an intramolecular reaction is not possible from the para position, it demonstrates the potential of this class of compounds in designing intermolecular cycloaddition reactions or in related ortho-substituted isomers for intramolecular processes.

Carbon-Heteroatom Bond Forming Reactions of this compound

Fluorination via Balz-Schiemann-Type Reactions

The Balz-Schiemann reaction is a classic and essential method for introducing a fluorine atom onto an aromatic ring. wikipedia.org The reaction involves the transformation of a primary aromatic amine into an aryl fluoride (B91410) via the thermal decomposition of an intermediate aryldiazonium tetrafluoroborate salt. wikipedia.orgscientificupdate.com This process is a cornerstone of fluoroaromatic synthesis and is directly applicable to precursors of this compound.

The traditional two-step procedure involves:

Diazotization of the corresponding aniline (B41778) (4-(fluoroethynyl)aniline) in the presence of tetrafluoroboric acid (HBF₄) to form the isolable this compound tetrafluoroborate salt. scientificupdate.com

Thermal decomposition of the dry diazonium salt, which results in the release of nitrogen gas (N₂) and boron trifluoride (BF₃), and the formation of the desired aryl fluoride. nih.gov

The reaction is believed to proceed through an Sₙ1-type mechanism involving a highly unstable aryl cation intermediate, which then abstracts a fluoride ion from the BF₄⁻ counterion. wikipedia.orgnih.gov

Table 3: Balz-Schiemann Reaction and Modern Variants | Fluoride Source | Diazotization Agent | Conditions | Key Features | Reference | | :--- | :--- | :--- | :--- | :--- | :--- | | HBF₄ / BF₄⁻ | NaNO₂ / HBF₄ | Thermal decomposition of isolated salt | Traditional method, often requires high temperatures | wikipedia.orgscientificupdate.com | | HF / Pyridine | NaNO₂ | Lower decomposition temperatures | Avoids isolation of potentially hazardous salts | scientificupdate.com | | Organotrifluoroborates (RBF₃⁻) | t-BuONO | Mild, solution-phase conditions | One-pot procedure, avoids salt isolation | nih.govresearchgate.net | | Liquid HF | NaNO₂ | Diazotization and dediazoniation in HF | In situ generation of diazonium fluoride | wikipedia.org |

Innovations in the Balz-Schiemann reaction have aimed to improve safety, yield, and substrate scope. Other counterions, such as hexafluorophosphates (PF₆⁻) and hexafluoroantimonates (SbF₆⁻), have been used and can lead to improved yields for certain substrates. wikipedia.org More recent advancements have focused on performing the fluoro-dediazoniation in solution under milder conditions. A significant development involves the use of organotrifluoroborates as a source of fluoride ions. nih.govresearchgate.net This approach allows for a one-pot process where the diazonium salt is generated in situ and reacts with the organotrifluoroborate under mild conditions, obviating the need to isolate potentially explosive diazonium intermediates. nih.govresearchgate.net

Reactivity and Transformations of the Fluoroethynyl Group in this compound Derivatives

The fluoroethynyl group presents a secondary site of reactivity that can be exploited for further molecular diversification. The transformations of this group can be categorized into those that occur while the diazonium functionality is still present and those that are performed on the derivatives formed after the diazonium group has been replaced.

Selective Reactions Retaining the Diazonium Functionality

Performing selective reactions on the fluoroethynyl group without affecting the highly reactive and thermally sensitive diazonium group would be synthetically challenging. The instability of aryl diazonium salts, which are typically prepared in situ at low temperatures (0-5 °C), severely limits the reaction conditions that can be employed. smolecule.com Most transformations of alkynes, such as catalytic hydrogenation or cycloadditions, often require conditions (e.g., elevated temperatures, transition metal catalysts) that would likely lead to the decomposition of the diazonium salt. Therefore, it is generally expected that selective reactions on the fluoroethynyl group while retaining the diazonium functionality are not synthetically viable.

Post-Functionalization Strategies on Formed Derivatives

A more practical and versatile approach is the post-functionalization of the fluoroethynyl group in the derivatives formed from the nucleophilic substitution reactions of this compound. Once the diazonium group is replaced by a more stable functionality, a wide array of alkyne chemistry can be employed.

For example, the 4-(fluoroethynyl)phenyl derivatives obtained from the reactions described in section 3.3.2 could undergo:

Click Chemistry: The fluoroethynyl group is a suitable substrate for copper-catalyzed or strain-promoted azide-alkyne cycloaddition (CuAAC or SPAAC) reactions. This would allow for the facile conjugation of these derivatives with a wide range of molecules, including biomolecules, polymers, and surfaces.

Sonogashira Coupling: The terminal alkyne can participate in palladium-catalyzed cross-coupling reactions with aryl or vinyl halides, further extending the π-conjugated system.

Reduction: The alkyne can be selectively reduced to the corresponding alkene (using catalysts like Lindlar's catalyst for the cis-alkene) or alkane (via catalytic hydrogenation with catalysts like Pd/C).

Hydration: The addition of water across the triple bond, typically catalyzed by mercury or gold salts, would yield the corresponding ketone.

The table below illustrates some potential post-functionalization reactions on a generic 4-(fluoroethynyl)benzene derivative (where 'X' is the substituent introduced via the diazonium group).

| Reaction Type | Reagents | Product Type |

| CuAAC Click Chemistry | R-N₃, Cu(I) catalyst | 1,2,3-Triazole derivative |

| Sonogashira Coupling | R'-I, Pd catalyst, CuI | Di-substituted alkyne |

| Partial Reduction | H₂, Lindlar's catalyst | 4-(Fluorovinyl)benzene derivative |

| Full Reduction | H₂, Pd/C | 4-(Fluoroethyl)benzene derivative |

Computational and Theoretical Investigations of 4 Fluoroethynyl Benzene 1 Diazonium

Quantum Chemical Calculations for Electronic Structure and Bonding

No available data on calculations of molecular orbitals, bond lengths, bond angles, or electronic properties.

Reaction Mechanism Elucidation through Advanced Computational Methods

No computational studies on its reaction pathways were found.

Modeling of Aryl Cation Intermediates

There is no information on the computational modeling of the 4-(fluoroethynyl)phenyl cation that would be formed from the diazonium salt.

Simulation of Radical Pathways and Transition States

No simulations or calculations regarding radical-mediated reactions involving this compound are available.

Predicting Reactivity and Selectivity in Novel Transformations

No theoretical predictions on the reactivity or selectivity of this compound in various chemical transformations have been published.

Further research in the field of computational chemistry may address these areas in the future.

Advanced Applications in Chemical Synthesis and Materials Science Utilizing 4 Fluoroethynyl Benzene 1 Diazonium

Design and Synthesis of Novel Fluoroethynyl-Containing Azo Compounds

The synthesis of azo compounds is a cornerstone of organic chemistry, and diazonium salts are the key electrophilic intermediates in their formation. nih.govmdpi.com The general method involves two main steps: the diazotization of a primary aromatic amine, followed by an azo coupling reaction with an electron-rich nucleophile such as a phenol, naphthol, or another aromatic amine. nih.goviscientific.orgjbiochemtech.com

In the context of 4-(fluoroethynyl)benzene-1-diazonium, the synthesis of novel azo compounds would begin with the diazotization of its precursor, 4-(fluoroethynyl)aniline (B13947067). This reaction is typically carried out at low temperatures (0–5 °C) using sodium nitrite (B80452) in an acidic medium (e.g., HCl) to generate the reactive diazonium salt. jbiochemtech.comresearchgate.net

The subsequent coupling reaction involves the electrophilic attack of the this compound cation on an electron-rich aromatic coupling component. nih.gov The presence of activating groups (e.g., -OH, -NH2) on the coupling partner facilitates this reaction. iscientific.org The incorporation of the fluoroethynyl group into the azo dye structure is significant; it can modulate the electronic properties, and consequently the color, of the resulting dye and provides a reactive site for further molecular engineering. mdpi.com This approach allows for the design of a wide array of functional dyes with tailored properties. researchgate.netnih.gov

Below is a table illustrating potential coupling partners for this compound and the general structure of the resulting azo compounds.

| Coupling Partner | Activating Group(s) | General Structure of Azo Product | Potential Application Area |

| Phenol | -OH | Dyes, pH Indicators | |

| N,N-Dimethylaniline | -N(CH3)2 | Dyes, Molecular Electronics | |

| 2-Naphthol | -OH | Pigments, Functional Dyes | |

| Resorcinol | -OH, -OH | Dyes, Analytical Reagents | |

| 4-Aminosalicylic acid | -NH2, -OH, -COOH | Bio-functional Dyes, Probes |

Covalent Functionalization of Carbon-Based Nanomaterials and Surfaces

The reaction of aryl diazonium salts is one of the most effective and versatile methods for the covalent functionalization of carbon-based materials. nih.govwangresearchgroup.org This strategy allows for the stable attachment of organic functional groups to the surface of these materials, thereby tuning their chemical, electronic, and physical properties. nih.govresearchgate.net The process generally relies on the generation of a highly reactive aryl radical from the diazonium salt, which then forms a covalent C-C bond with the carbon surface. wangresearchgroup.orgnsf.gov

Modification of Graphene and Related 2D Materials

Covalent functionalization of graphene with aryl diazonium salts has been extensively studied to modify its properties. nih.govresearchgate.net The mechanism involves the spontaneous transfer of an electron from the graphene sheet to the diazonium cation. wangresearchgroup.orgnsf.gov This reduction step leads to the release of a dinitrogen molecule (N₂) and the formation of a 4-(fluoroethynyl)phenyl radical. This highly reactive radical then attacks the basal plane of the graphene, forming a stable covalent bond and converting the targeted sp²-hybridized carbon atom to an sp³-hybridized state. nih.govwangresearchgroup.orgnsf.gov

This modification has profound effects on graphene's properties:

Electronic Properties: The conversion of sp² to sp³ carbon atoms disrupts the delocalized π-system, which can open an electronic band gap in the otherwise zero-bandgap graphene. nih.govnsf.gov This is crucial for applications in digital electronics.

Chemical Reactivity: The attached fluoroethynylphenyl groups introduce new chemical functionalities to the graphene surface, enabling further chemical reactions or providing specific interaction sites.

Dispersibility: Functionalization can improve the dispersibility of graphene in various solvents, which is a common challenge in processing. rsc.org

The degree of functionalization can be controlled by adjusting reaction conditions such as time and the concentration of the diazonium salt. nih.gov

| Property Affected | Mechanism of Change | Significance |

| Electronic Band Gap | Conversion of sp² to sp³ hybridized carbon, disrupting π-conjugation. nsf.gov | Enables use in semiconductor applications. |

| Conductivity | Introduction of scattering sites for charge carriers. nsf.gov | Tuning of electronic transport properties. |

| Surface Chemistry | Covalent attachment of 4-(fluoroethynyl)phenyl moieties. | Allows for secondary functionalization and tailored surface interactions. |

| Raman Spectrum | Increase in the D-band intensity relative to the G-band (I(D)/I(G) ratio). nih.gov | Provides a method to quantify the degree of functionalization. |

Surface Engineering of Nanodiamonds and Other Nanostructures

The diazonium functionalization strategy extends to other carbon nanostructures, including nanodiamonds, fullerenes, and carbon nanotubes (CNTs). mdpi.comnih.govresearchgate.net The underlying principle remains the covalent attachment of aryl groups via a radical-mediated process.

For nanodiamonds , surface functionalization is key to unlocking their potential in biological and materials applications. mdpi.com Aryl diazonium salts can be used to graft functional layers onto the nanodiamond surface, providing anchor points for biomolecules or altering surface properties like hydrophobicity. mdpi.com

For fullerenes , covalent functionalization with diazonium salts has been shown to create derivatives with novel electronic properties. This modification is critical for their application in molecular electronics and catalysis. researchgate.netnih.gov

For carbon nanotubes (CNTs) , diazonium chemistry is a well-established method for sidewall functionalization. researchgate.netresearchgate.net Attaching 4-(fluoroethynyl)phenyl groups can improve their solubility and processability, and the fluoroethynyl moiety can serve as a reactive handle for building more complex CNT-based architectures for applications in composites, sensors, and electronics. rsc.orgresearchgate.net

Development of Catalytic Systems Employing this compound Derivatives

Derivatives formed from this compound are emerging as components in the design of advanced catalytic systems. The ability to covalently graft these specific aryl groups onto conductive scaffolds like fullerenes allows for the creation of novel molecular catalysts. researchgate.netnih.gov

Role in Electrocatalysis, e.g., Hydrogen Evolution Reaction

A significant application lies in the field of electrocatalysis, particularly for the hydrogen evolution reaction (HER), a critical process for producing clean hydrogen fuel from water. researchgate.net Research has demonstrated that the covalent functionalization of fullerene cages (such as C₆₀ and C₇₀) with diazonium salts creates highly efficient molecular catalysts for HER. researchgate.netnih.gov

The key finding is that the covalent attachment of the aryl group derived from the diazonium salt endows the fullerene cage with "ultra-active charge polarization centers" located near the newly formed carbon-aryl bond. researchgate.netnih.gov These polarized sites act as the active centers for the catalytic reaction, significantly improving the efficiency of hydrogen generation.

When a derivative of this compound is used, the resulting catalyst would benefit from these charge polarization effects. The functionalized fullerenes have shown remarkably low onset potentials for HER, indicating high catalytic activity. nih.gov This approach of using diazonium functionalization as an "electron polarization strategy" represents a novel way to design superior molecular HER catalytic systems without relying solely on expensive precious metals like platinum. researchgate.netnih.govmdpi.com

| Catalyst System | Key Feature | Mechanism of Action | Advantage in HER |

| Diazonium-Functionalized Fullerenes | Covalent attachment of aryl groups. researchgate.net | Creation of active charge polarization centers near the C-aryl bond. nih.gov | Low onset potential, high efficiency, precious-metal-free. researchgate.netnih.gov |

| 4-(Fluoroethynyl)phenyl-Fullerene | Presence of electron-withdrawing fluoroethynyl group. | Potential modulation of the electronic density at the catalytic site. | Tunable catalytic activity. |

Contributions to the Field of Functional Organic Materials and Molecular Architectures

This compound serves as a versatile platform for constructing a wide range of functional organic materials and complex molecular architectures. Its bifunctional nature—a diazonium group for grafting and an ethynyl (B1212043) group for subsequent reactions—is central to its utility.

The ability to form fluoroethynyl-containing azo compounds, as discussed in section 5.1, contributes to the development of functional dyes and molecular switches. mdpi.com The azo linkage can undergo reversible cis-trans isomerization upon light irradiation, a property exploited in photoswitchable materials.

Furthermore, the covalent functionalization of carbon nanomaterials (section 5.2) is a direct route to creating new functional materials. researchgate.net For example, graphene or CNTs decorated with 4-(fluoroethynyl)phenyl groups are hybrid materials that combine the properties of the carbon scaffold with the specific functionality of the attached molecule. The terminal alkyne of the fluoroethynyl group is particularly valuable, as it can participate in a variety of powerful coupling reactions, such as copper-catalyzed azide-alkyne cycloaddition ("click chemistry") or Sonogashira coupling. This allows the material to be used as a platform for building even more complex, hierarchical structures. These functionalized nanostructures are promising for applications in sensors, nanocomposites, and molecular electronics. rsc.orgresearchgate.net

Future Directions and Emerging Challenges in 4 Fluoroethynyl Benzene 1 Diazonium Research

Exploration of Sustainable and Green Chemistry Methodologies for Synthesis and Transformation

The development of environmentally benign synthetic routes for 4-(fluoroethynyl)benzene-1-diazonium and its subsequent transformations is a critical area of future research. Traditional methods for the synthesis of diazonium salts often involve the use of harsh acids and generate significant waste. mdpi.com Green chemistry principles offer a roadmap for improvement, focusing on the use of safer solvents, minimizing byproducts, and employing catalytic rather than stoichiometric reagents. researchgate.netrsc.org

Future research in this area should focus on:

Flow Chemistry: Continuous flow processes for diazotization can offer enhanced safety and control over reaction parameters, minimizing the accumulation of potentially explosive diazonium intermediates. researchgate.net

Alternative Diazotizing Agents: Exploring milder and more sustainable diazotizing agents to replace traditional nitrite (B80452) salts and strong acids.

Solvent Selection: The use of greener solvents, such as ionic liquids or water-based systems, for both the synthesis and reactions of this compound is a key objective. mdpi.com

Waste Reduction: Designing synthetic pathways that maximize atom economy and minimize the generation of hazardous waste.

A comparative overview of traditional versus potential green synthesis methodologies is presented in Table 1.

| Feature | Traditional Synthesis | Green Chemistry Approach |

| Reagents | Sodium nitrite, strong mineral acids | Milder diazotizing agents, recyclable catalysts |

| Solvents | Often volatile organic compounds | Water, ionic liquids, supercritical fluids |

| Process | Batch processing | Continuous flow synthesis |

| Waste | Significant acid and salt waste | Minimized waste, potential for catalyst recycling |

| Safety | Risk of accumulation of unstable intermediates | Enhanced safety through in situ generation and consumption |

Development of Highly Selective and Efficient Catalytic Systems

The development of novel catalytic systems is paramount to unlocking the synthetic potential of this compound. While diazonium salts are versatile reagents, controlling their reactivity to achieve high selectivity remains a challenge. Future research will likely focus on both homogeneous and heterogeneous catalysis.

Key areas for development include:

Photoredox Catalysis: Visible-light-mediated photoredox catalysis has emerged as a powerful tool for the functionalization of aryldiazonium salts under mild conditions. nih.govresearchgate.net Exploring a range of photosensitizers could enable a variety of transformations of this compound.

Transition Metal Catalysis: Copper- and palladium-catalyzed cross-coupling reactions are well-established for aryldiazonium salts. researchgate.net Future work should aim to develop catalysts that are more active, selective, and tolerant of the fluoroethynyl group.

Nanocatalysis: The use of metallic or metal oxide nanoparticles as heterogeneous catalysts could offer advantages in terms of recyclability and ease of separation. rsc.org For instance, ZnO nanoparticles have been effectively used in the synthesis of triazoles, a potential application for diazonium compounds. rsc.org

Table 2 provides examples of potential catalytic transformations for this compound.

| Catalyst Type | Reaction | Potential Product |

| Photoredox Catalyst (e.g., Ru(bpy)₃²⁺) | Arylation of heterocycles | 4-(Fluoroethynyl)phenyl-substituted heterocycles |

| Copper(I) salt | Azide-alkyne cycloaddition | Fluoroethynyl-functionalized triazoles |

| Palladium(0) complex | Heck-type reaction with alkenes | Stilbene derivatives with a fluoroethynyl group |

Advanced in situ Monitoring and Characterization Techniques for Reaction Pathways

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing reaction conditions and improving product yields. Advanced in situ monitoring techniques are essential for tracking the formation and consumption of this reactive intermediate.

Future research should leverage techniques such as:

Inline NMR Spectroscopy: Real-time NMR spectroscopy, particularly ¹⁹F NMR, can be a powerful tool for monitoring reactions involving fluorinated compounds like this compound. researchgate.net This technique allows for the direct observation of reactant consumption and product formation, providing valuable kinetic data.

ReactIR (Infrared) Spectroscopy: In situ IR spectroscopy can track changes in vibrational frequencies associated with the diazonium and ethynyl (B1212043) groups, offering insights into reaction progress. researchgate.net

Mass Spectrometry: The use of online mass spectrometry can help identify transient intermediates and byproducts, contributing to a more complete mechanistic picture.

These techniques can provide a wealth of data to elucidate reaction kinetics and mechanisms, moving beyond traditional offline analysis. nih.govchemrxiv.orgchemrxiv.orgbris.ac.uk

Integration of this compound in Supramolecular Assembly and Nanotechnology

The unique combination of a reactive diazonium group for surface grafting and a rigid, linear fluoroethynylphenyl unit makes this compound an attractive building block for supramolecular chemistry and nanotechnology.

Emerging applications in these fields include:

Surface Functionalization: The diazonium group can be used to covalently attach the fluoroethynylphenyl moiety to a wide range of surfaces, including metals, semiconductors, and carbon-based nanomaterials. researchgate.netmdpi.comnih.gov This can be used to tune the electronic and physical properties of the materials.

Self-Assembled Monolayers (SAMs): The rigid nature of the fluoroethynylphenyl group could facilitate the formation of well-ordered SAMs on various substrates, with potential applications in molecular electronics and sensing. A study on a similar compound, 4-(2-(4'-pyridinyl)ethynyl)benzene diazonium salt, has demonstrated the formation of monolayer films. pku.edu.cn

Nanoparticle Functionalization: Modifying the surface of nanoparticles with this compound could enhance their stability and introduce new functionalities for applications in catalysis and biomedical sciences. nih.gov

Addressing Unresolved Mechanistic Questions through Integrated Experimental and Computational Approaches

Despite decades of research on diazonium chemistry, several mechanistic questions remain, particularly concerning the influence of substituents like the fluoroethynyl group. A combination of advanced experimental techniques and computational modeling will be essential to address these questions.

Key unresolved areas include:

Role of the Fluoroethynyl Group: Quantifying the electronic and steric effects of the fluoroethynyl substituent on the stability and reactivity of the diazonium cation.

Reaction Intermediates: Elucidating the nature of radical and/or ionic intermediates in various transformations of this compound.

Solvent Effects: Gaining a more detailed understanding of how the solvent influences reaction pathways and product distributions. nih.gov

Computational approaches, such as density functional theory (DFT), can provide valuable insights into reaction energetics and transition state geometries, complementing experimental findings. rsc.org This integrated approach will be crucial for the rational design of new reactions and materials based on this compound.

Q & A

Basic Research Questions

Q. What are the primary synthetic routes for 4-(Fluoroethynyl)benzene-1-diazonium, and how do reaction conditions influence yield and purity?

- Methodology : Optimize synthesis using diazotization of 4-(fluoroethynyl)aniline derivatives under controlled acidic conditions (e.g., HCl/NaNO₂ at 0–5°C). Monitor intermediates via thin-layer chromatography (TLC) and characterize products using , , and IR spectroscopy. Compare yields under varying temperatures and stoichiometric ratios .

- Stability Note : Due to the inherent instability of diazonium salts, conduct reactions in anhydrous solvents and characterize immediately after isolation .

Q. How can researchers ensure the stability of this compound during storage and handling?

- Methodology : Store the compound at –20°C in dark, airtight containers with desiccants. Use differential scanning calorimetry (DSC) to assess thermal decomposition thresholds. Validate stability via periodic HPLC analysis over 1–3 months .

Q. What spectroscopic and computational tools are critical for characterizing this compound’s electronic properties?

- Methodology : Employ to confirm ethynyl-fluorine coupling constants. Use density functional theory (DFT) simulations (e.g., B3LYP/6-31G*) to model electron density distribution and predict reactivity at the diazonium group .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reactivity data for this compound in cross-coupling reactions?

- Methodology : Design a factorial experiment to test variables such as catalyst type (e.g., Pd vs. Cu), solvent polarity, and temperature. Use ANOVA to identify statistically significant interactions. Cross-validate results with in situ Raman spectroscopy to track intermediate formation .

- Theoretical Framework : Align hypotheses with frontier molecular orbital (FMO) theory to explain electron-deficient behavior of the diazonium group .

Q. What experimental strategies mitigate competing side reactions during aryl radical generation from this compound?

- Methodology : Introduce radical scavengers (e.g., TEMPO) to quench undesired pathways. Use pulsed-light photolysis to isolate primary radical species, analyzed via electron paramagnetic resonance (EPR). Compare results with computational kinetic models (e.g., Arrhenius plots) .

Q. How can this compound be integrated into modular frameworks for photoactive materials?

- Methodology : Functionalize graphene or metal-organic frameworks (MOFs) via Suzuki-Miyaura coupling. Characterize photophysical properties using UV-vis absorption, fluorescence lifetime imaging (FLIM), and transient absorption spectroscopy. Correlate structure-activity relationships using multivariate regression analysis .

Data Analysis and Theoretical Frameworks

Q. What statistical approaches are recommended for analyzing inconsistent catalytic performance data?

- Methodology : Apply Bayesian hierarchical modeling to account for batch-to-batch variability. Use principal component analysis (PCA) to reduce dimensionality in datasets containing reaction parameters (e.g., solvent, catalyst loading) .

Q. How does the electron-withdrawing fluoroethynyl group influence the compound’s electrochemical behavior?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.